D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine
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Overview
Description
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine is a synthetic peptide composed of five amino acids: D-tyrosine, D-tyrosine, D-alanine, D-tyrosine, and D-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (D-tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-alanine, D-tyrosine, D-tyrosine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or alternative methods such as recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the desired yield, purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) are often employed for amide bond formation.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Various peptide derivatives with modified functional groups.
Scientific Research Applications
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved can vary, but they often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine: Unique due to its specific sequence and D-amino acid composition.
L-Tyrosyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tyrosine: Similar structure but composed of L-amino acids, leading to different biological activity and stability.
D-Alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine: Variation in sequence affecting its properties and applications.
Uniqueness
This compound is unique due to its specific sequence of D-amino acids, which can confer increased stability against enzymatic degradation and altered biological activity compared to peptides composed of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
644997-34-2 |
---|---|
Molecular Formula |
C39H43N5O10 |
Molecular Weight |
741.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H43N5O10/c1-22(41-37(51)32(19-24-4-12-28(46)13-5-24)43-36(50)31(40)18-23-2-10-27(45)11-3-23)35(49)42-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1 |
InChI Key |
RODGXIDVDOKUDJ-IRKYMUQFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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